molecular formula C9H13N3OS B15242935 N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide

N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide

Cat. No.: B15242935
M. Wt: 211.29 g/mol
InChI Key: ICPUHRIXQXBDNL-UHFFFAOYSA-N
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Description

N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide is a chemical compound that belongs to the class of benzothiazoles. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydrobenzo ring and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant genes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-6-yl)propionamide
  • N-(4-Methoxy-7-methylbenzo[D]thiazol-2-yl)acetamide
  • N-(6-Methylbenzo[D]thiazol-2-yl)acetamide

Uniqueness

N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to activate the NRF2 pathway and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N-(7-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H13N3OS/c1-5(13)11-9-12-7-4-2-3-6(10)8(7)14-9/h6H,2-4,10H2,1H3,(H,11,12,13)

InChI Key

ICPUHRIXQXBDNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C(CCC2)N

Origin of Product

United States

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